molecular formula C12H16O2 B1459221 2-(Oxolan-3-yl)-1-phenylethan-1-ol CAS No. 1443980-93-5

2-(Oxolan-3-yl)-1-phenylethan-1-ol

Cat. No. B1459221
CAS RN: 1443980-93-5
M. Wt: 192.25 g/mol
InChI Key: CWZRFQTVUOQGJV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl group and the oxolane ring could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives for Biological Evaluation : Novel derivatives of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol were synthesized and showed potential in suppressing A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
  • NMR Studies with Lanthanide Shift Reagents : Chiral ester derivatives of 2-phenylethan-1-ol combined with chiral lanthanide shift reagents allowed differentiation of prochiral and homo prochiral protons in NMR spectrometry, aiding in chemical analysis (Coxon et al., 2001).

Biotechnological and Sensory Applications

  • Fluorescent Sensor Development : A fluorescent Schiff base was synthesized for potential use as a Cu(II) ion selective sensor, indicating the applicability of derivatives in sensory technology (Yıldırım & Kaya, 2010).
  • Biosensor for Biooxidation Monitoring : A whole-cell biosensor using Gluconobacter oxydans was developed for monitoring 2-phenylethanol biooxidation, demonstrating its use in biotechnological processes (Schenkmayerova et al., 2015).
  • Advances in Biotechnological Production : Research has focused on microbial transformation processes for the production of 2-phenylethanol, used in cosmetics and food industries, highlighting environmentally friendly production methods (Hua & Xu, 2011).

Analytical and Physical Chemistry

  • Study of Hydrogen-bonded Complexes : Research on the binding energy of hydrogen-bonded complexes involving 1-phenylethanol contributes to the understanding of molecular interactions in gas phases (Mons et al., 2000).
  • Liquid-Liquid Equilibria Analysis : Studies on liquid-liquid equilibrium of 2-phenylethan-1-ol with alkanes provided insights into molecular interactions and solution behaviors (Alonso Tristán et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include research into its synthesis, its reactivity, or its potential uses .

properties

IUPAC Name

2-(oxolan-3-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRFQTVUOQGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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